molecular formula C18H19NO2 B15029044 (2E)-1-(4-ethylphenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one

(2E)-1-(4-ethylphenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one

Cat. No.: B15029044
M. Wt: 281.3 g/mol
InChI Key: ORJIGUCWFCKIIL-ZHACJKMWSA-N
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Description

(2E)-1-(4-ethylphenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-ethylphenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 2-hydroxy-5-methylaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-ethylphenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Quinones

    Reduction: Dihydrochalcones

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(2E)-1-(4-ethylphenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Studied for its potential anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials and dyes.

Mechanism of Action

The mechanism of action of (2E)-1-(4-ethylphenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, its antioxidant activity may be due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-methylphenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one
  • (2E)-1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one
  • (2E)-1-(4-ethylphenyl)-3-[(2-hydroxy-5-ethylphenyl)amino]prop-2-en-1-one

Uniqueness

(2E)-1-(4-ethylphenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both ethyl and hydroxy-methyl groups provides distinct properties compared to other chalcones.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(2-hydroxy-5-methylanilino)prop-2-en-1-one

InChI

InChI=1S/C18H19NO2/c1-3-14-5-7-15(8-6-14)17(20)10-11-19-16-12-13(2)4-9-18(16)21/h4-12,19,21H,3H2,1-2H3/b11-10+

InChI Key

ORJIGUCWFCKIIL-ZHACJKMWSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=CC(=C2)C)O

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CNC2=C(C=CC(=C2)C)O

Origin of Product

United States

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